![molecular formula C15H16ClN5O4S B2993834 3-[4-Amino-3-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid CAS No. 896170-40-4](/img/structure/B2993834.png)
3-[4-Amino-3-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-Amino-3-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid is a useful research compound. Its molecular formula is C15H16ClN5O4S and its molecular weight is 397.83. The purity is usually 95%.
BenchChem offers high-quality 3-[4-Amino-3-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[4-Amino-3-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
Research into triazine derivatives has shown significant applications in the synthesis of compounds with anticancer properties. For example, new S-Glycosyl and S-Alkyl 1,2,4-Triazinone Derivatives have been synthesized and demonstrated notable anticancer activities against various cancer cell lines, suggesting the potential for triazine derivatives in developing novel anticancer agents (Saad & Moustafa, 2011).
Antibacterial Applications
Another study focused on the synthesis of amino-heterocyclic compounds coupled with oxime-ether groups. These compounds, which involve triazine derivatives, exhibited potential antibacterial activities, indicating the role of such compounds in creating new antibacterial agents (Guo-qiang Hu et al., 2006).
Larvicidal and Antimicrobial Activities
Triazine derivatives have also been explored for their larvicidal and antimicrobial activities. Novel triazinone derivatives were prepared and evaluated for their effectiveness against certain bacterial and fungal pathogens as well as their mosquito larvicidal activity, showcasing the broad-spectrum utility of triazine derivatives in pest control and antimicrobial applications (C. Kumara et al., 2015).
Novel Synthesis Methods
The field of synthetic chemistry also benefits from the study of triazine derivatives, as evidenced by research into direct synthesis methods for creating other compounds, such as 2-oxazolines, from carboxylic acids using related triazine compounds under mild conditions. This demonstrates the chemical versatility and reactivity of triazine derivatives in facilitating the synthesis of a wide range of chemical compounds (B. Bandgar & S. Pandit, 2003).
Wirkmechanismus
Target of Action
The primary target of this compound is related to prostaglandin synthesis . Prostaglandins are lipid compounds that play crucial roles in various physiological processes such as inflammation, blood flow, and the formation of blood clots.
Mode of Action
The compound is involved in the inhibition of prostaglandin synthesis . By inhibiting this process, it can potentially reduce inflammation and pain, which are often associated with high levels of prostaglandins.
Biochemical Pathways
The compound’s action on prostaglandin synthesis affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins and other eicosanoids, which are signaling molecules that mediate various physiological responses. By inhibiting prostaglandin synthesis, the compound can alter the outcomes of these responses .
Pharmacokinetics
Its solubility in ethanol suggests that it may have good absorption and distribution characteristics. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability and therapeutic efficacy.
Result of Action
The inhibition of prostaglandin synthesis by this compound can lead to reduced inflammation and pain. Additionally, it has been suggested that the compound plays a role in the apoptosis of head and neck cancer cells , indicating potential anti-cancer effects.
Eigenschaften
IUPAC Name |
3-[4-amino-3-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O4S/c1-8-9(16)3-2-4-10(8)18-12(22)7-26-15-20-19-11(5-6-13(23)24)14(25)21(15)17/h2-4H,5-7,17H2,1H3,(H,18,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYRJDQVSIVZCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-Amino-3-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2993752.png)
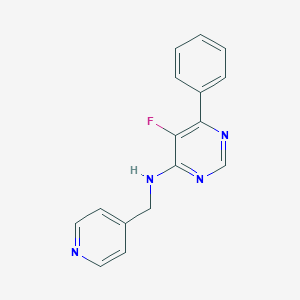


amine hydrobromide](/img/no-structure.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2993761.png)
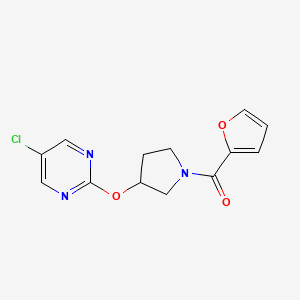
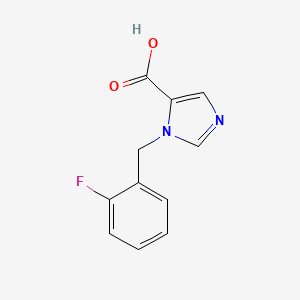
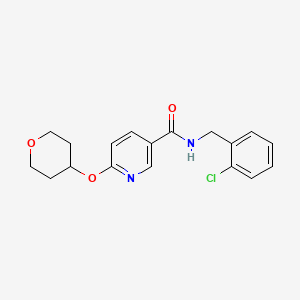
![5-(5-methylfuran-2-yl)-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2993770.png)
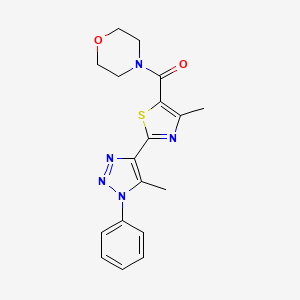
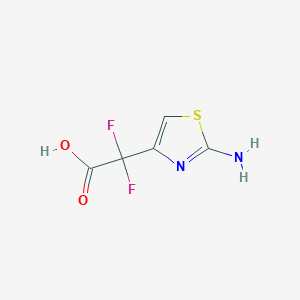

![[(1R,2S,5S,7R,8R,9R,10S,11R,18R)-7,10-Diacetyloxy-9-hydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-18-yl] acetate](/img/structure/B2993774.png)